![molecular formula C8H12Cl2N2O2S B1484982 Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride CAS No. 1998216-51-5](/img/structure/B1484982.png)
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride
Overview
Description
“Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1998216-51-5 . It has a molecular weight of 272.17 . The compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N2O2S.2ClH/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7;;/h10,13H,2-3,9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound appears as a solid . It is white to yellow in color . The compound should be stored in a refrigerator .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride, focusing on unique applications:
Antioxidant Activity
This compound has been assessed for its antioxidant properties using in vitro methods such as DPPH radical scavenging activity and ABTS radical scavenging activity .
Antimicrobial Activity
Studies have evaluated the antimicrobial activity of this compound by measuring the half maximal inhibitory concentration (IC50) against various microorganisms .
Synthesis of Hybrid Derivatives
Research has been conducted on designing and synthesizing new hybrid derivatives of 5,6-dihydro-4H-pyrrolo, which may include the structure fragments of Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride .
Biological Evaluation
The compound has undergone biological evaluation to determine its potential therapeutic effects and applications .
Role in Medicinal Chemistry
Thiophene-based analogs, like this compound, are considered a potential class of biologically active compounds. They are significant for medicinal chemists to develop advanced compounds with various biological effects .
Therapeutic Properties
This compound is part of the thiophene family, which has been reported to possess a wide range of therapeutic properties. These include diverse applications in medicinal chemistry and material science, making it an effective drug in current disease scenarios .
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.2ClH/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7;;/h10H,2-3,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYYWVLQLHVBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CNC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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